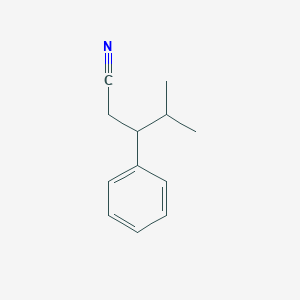
3-Phenyl-4-methylpentanenitrile
Übersicht
Beschreibung
3-Phenyl-4-methylpentanenitrile is a chemical compound that belongs to the family of nitriles. It is also known as PMPN and has a molecular formula of C12H15N. This compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-Phenyl-4-methylpentanenitrile is not fully understood. However, it has been suggested that it may act as a precursor for the synthesis of various organic compounds. It may also have potential applications in the field of medicinal chemistry due to its unique structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that it may have potential applications in the treatment of various diseases. Additionally, it may have potential toxic effects, and further studies are needed to determine its safety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Phenyl-4-methylpentanenitrile is its high purity and yield. Additionally, it is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, its potential toxic effects may limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for the study of 3-Phenyl-4-methylpentanenitrile. One potential direction is the study of its potential applications in the field of medicinal chemistry. Additionally, further studies are needed to determine its safety and potential toxic effects. Furthermore, it may have potential applications in the field of organic synthesis, and further studies are needed to explore its potential as a building block for the synthesis of various organic compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its unique properties and potential applications make it an important compound for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand its potential applications and safety.
Synthesemethoden
The synthesis of 3-Phenyl-4-methylpentanenitrile can be achieved through various methods. One of the most common methods is the reaction of 3-phenyl-4-methylpentanoic acid with thionyl chloride, followed by the reaction with sodium cyanide. The yield of this synthesis method is high, and the purity of the product can be easily controlled.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4-methylpentanenitrile has been widely used in scientific research due to its potential applications. One of the main applications is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds. Additionally, it has been used in the synthesis of various pharmaceuticals and agrochemicals.
Biochemische Analyse
Biochemical Properties
4-Methyl-3-Phenylpentanenitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with cellular proteins and nucleic acids, potentially leading to modifications in their structure and function .
Additionally, 4-Methyl-3-Phenylpentanenitrile can interact with transport proteins, such as albumin, which facilitates its distribution within the bloodstream. The binding of 4-Methyl-3-Phenylpentanenitrile to albumin can influence its bioavailability and the extent of its interaction with target cells and tissues .
Cellular Effects
The effects of 4-Methyl-3-Phenylpentanenitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the activation of nuclear receptors such as the aryl hydrocarbon receptor (AhR). Activation of AhR by 4-Methyl-3-Phenylpentanenitrile can lead to changes in gene expression, affecting the transcription of genes involved in xenobiotic metabolism, cell cycle regulation, and apoptosis .
Moreover, 4-Methyl-3-Phenylpentanenitrile can impact cellular metabolism by modulating the activity of key metabolic enzymes. For instance, it can inhibit the activity of acetyl-CoA carboxylase, an enzyme critical for fatty acid synthesis, thereby altering lipid metabolism within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-3-Phenylpentanenitrile involves its binding interactions with various biomolecules. This compound can act as an inhibitor of cytochrome P450 enzymes, leading to a decrease in the metabolism of certain substrates. The inhibition of cytochrome P450 enzymes by 4-Methyl-3-Phenylpentanenitrile can result in the accumulation of unmetabolized compounds, which may exert toxic effects on cells .
Furthermore, 4-Methyl-3-Phenylpentanenitrile can induce changes in gene expression by activating nuclear receptors such as AhR. The binding of 4-Methyl-3-Phenylpentanenitrile to AhR triggers a signaling cascade that leads to the translocation of the receptor to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-Phenylpentanenitrile can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. The degradation products of 4-Methyl-3-Phenylpentanenitrile may have different biochemical properties and can influence cellular function in distinct ways .
Long-term exposure to 4-Methyl-3-Phenylpentanenitrile in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular metabolism and gene expression. These long-term effects are often associated with the accumulation of the compound and its metabolites within cells and tissues .
Dosage Effects in Animal Models
The effects of 4-Methyl-3-Phenylpentanenitrile vary with different dosages in animal models. At low doses, this compound may exert minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways and metabolism. Threshold effects have been observed, where a certain concentration of 4-Methyl-3-Phenylpentanenitrile is required to elicit a measurable biological response .
High doses of 4-Methyl-3-Phenylpentanenitrile can lead to toxic effects, including oxidative stress, inflammation, and apoptosis. These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
4-Methyl-3-Phenylpentanenitrile is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The metabolism of this compound involves hydroxylation, which introduces hydroxyl groups into the molecule, making it more water-soluble and facilitating its excretion from the body .
Additionally, 4-Methyl-3-Phenylpentanenitrile can undergo conjugation reactions, where it is linked to endogenous molecules such as glucuronic acid or sulfate. These conjugation reactions further enhance the solubility of the compound and promote its elimination .
Transport and Distribution
The transport and distribution of 4-Methyl-3-Phenylpentanenitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or facilitated by specific transport proteins .
Once inside the cell, 4-Methyl-3-Phenylpentanenitrile can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of 4-Methyl-3-Phenylpentanenitrile within tissues is also affected by its binding to plasma proteins such as albumin, which can act as a reservoir and modulate its bioavailability .
Subcellular Localization
The subcellular localization of 4-Methyl-3-Phenylpentanenitrile is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. The localization of 4-Methyl-3-Phenylpentanenitrile to specific organelles can be influenced by targeting signals or post-translational modifications .
For instance, the presence of a nitrile group in 4-Methyl-3-Phenylpentanenitrile can facilitate its interaction with mitochondrial proteins, leading to its accumulation within the mitochondria. This subcellular localization can impact mitochondrial function and contribute to the overall biochemical effects of the compound .
Eigenschaften
IUPAC Name |
4-methyl-3-phenylpentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,10,12H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFKQBYIVVWVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1131-43-7 | |
| Record name | 4-methyl-3-phenylpentanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate](/img/structure/B2619808.png)
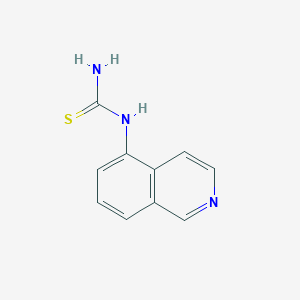
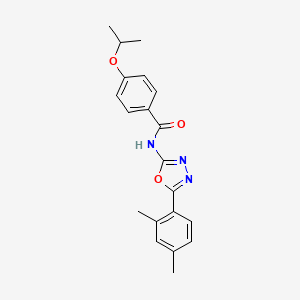

![1-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2619817.png)
![N-(4-butylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2619818.png)
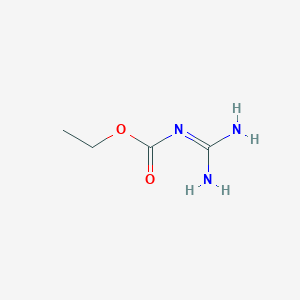
![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2619822.png)
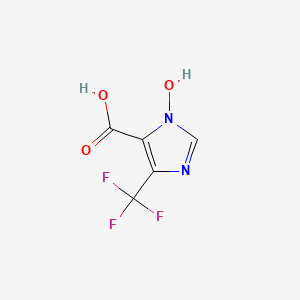
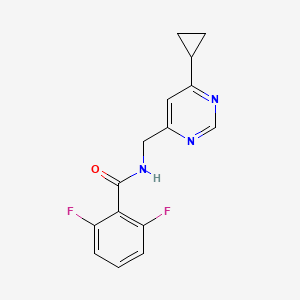
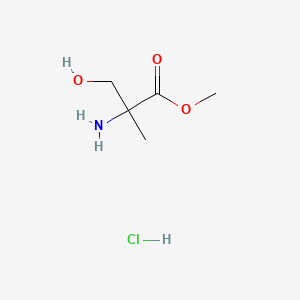
![1-allyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B2619827.png)

![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619831.png)